

Application Notes and Protocols for Momordin in Psoriasis Research

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Compound of Interest

Compound Name: Momordin II

Cat. No.: B1207101

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Topic: Animal Model Studies for Momordin in Psoriasis Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells.^[1] Recent research has focused on identifying novel therapeutic agents from natural sources. Momordin Ic, a triterpenoid saponin derived from *Fructus Kochiae*, has demonstrated significant potential in ameliorating psoriasis-like skin inflammation in preclinical studies.^{[2][3]} These notes provide a comprehensive overview of the application of Momordin Ic in animal and cellular models of psoriasis, detailing its mechanism of action and providing protocols for its evaluation.

Mechanism of Action

Momordin Ic exerts its therapeutic effects in psoriasis through multiple mechanisms. Primarily, it inhibits the IL-23/IL-17 signaling axis, a key pathway in the pathogenesis of psoriasis.^{[2][4]} Additionally, it modulates the Wnt/ β -catenin signaling pathway, which is involved in the hyperproliferation of keratinocytes. Momordin Ic has also been shown to suppress oxidative stress by increasing the levels of antioxidant enzymes.

Data Presentation

In Vivo Efficacy of Momordin Ic in an Imiquimod-Induced Psoriasis Mouse Model

Parameter	Control Group	Imiquimod (IMQ) Group	Momordin Ic (50 mg/kg)	Momordin Ic (150 mg/kg)	Reference
Dosage	Vehicle	5% IMQ cream	50 mg/kg/day (oral)	150 mg/kg/day (oral)	
Treatment Duration	7 days	7 days	7 days	7 days	
PASI Score	Baseline	Significantly Increased	Significantly Reduced	Significantly Reduced	
Keratinocyte Proliferation (Ki-67)	Normal	Significantly Increased	Significantly Inhibited	Significantly Inhibited	
Skin Histology	Normal Epidermis	Acanthosis, Parakeratosis	Alleviated Skin Damage	Alleviated Skin Damage	

In Vitro Effects of Momordin Ic on M5-Stimulated HaCaT Cells

Parameter	Control Group	M5-Stimulated Group	M5 + Momordin Ic	Reference
Cell Model	HaCaT Keratinocytes	HaCaT Keratinocytes	HaCaT Keratinocytes	
Stimulation	Vehicle	IL-17A, IL-22, oncostatin M, IL-1 α , and TNF- α (M5)	M5 Cocktail	
Cell Proliferation	Baseline	Significantly Increased	Significantly Reversed	

Effects of Momordin Ic on Key Signaling Pathways and Markers

Target Pathway/Marker	Effect of Momordin Ic	Method of Detection	Reference
IL-23/IL-17 Axis	Significant Inhibition	ELISA, qRT-PCR, IHC	
Wnt/ β -catenin Pathway	Significant Inhibition (down-regulation of β -catenin and c-Myc)	Western Blot, qRT-PCR	
Oxidative Stress Markers (MDA)	Significant Down-regulation	Biochemical Assays	
Antioxidant Enzymes (SOD, GSH-Px, CAT)	Significant Elevation	Biochemical Assays	
VEGF	Significant Inhibition	Western Blot	

Experimental Protocols

Imiquimod (IMQ)-Induced Psoriasis Mouse Model

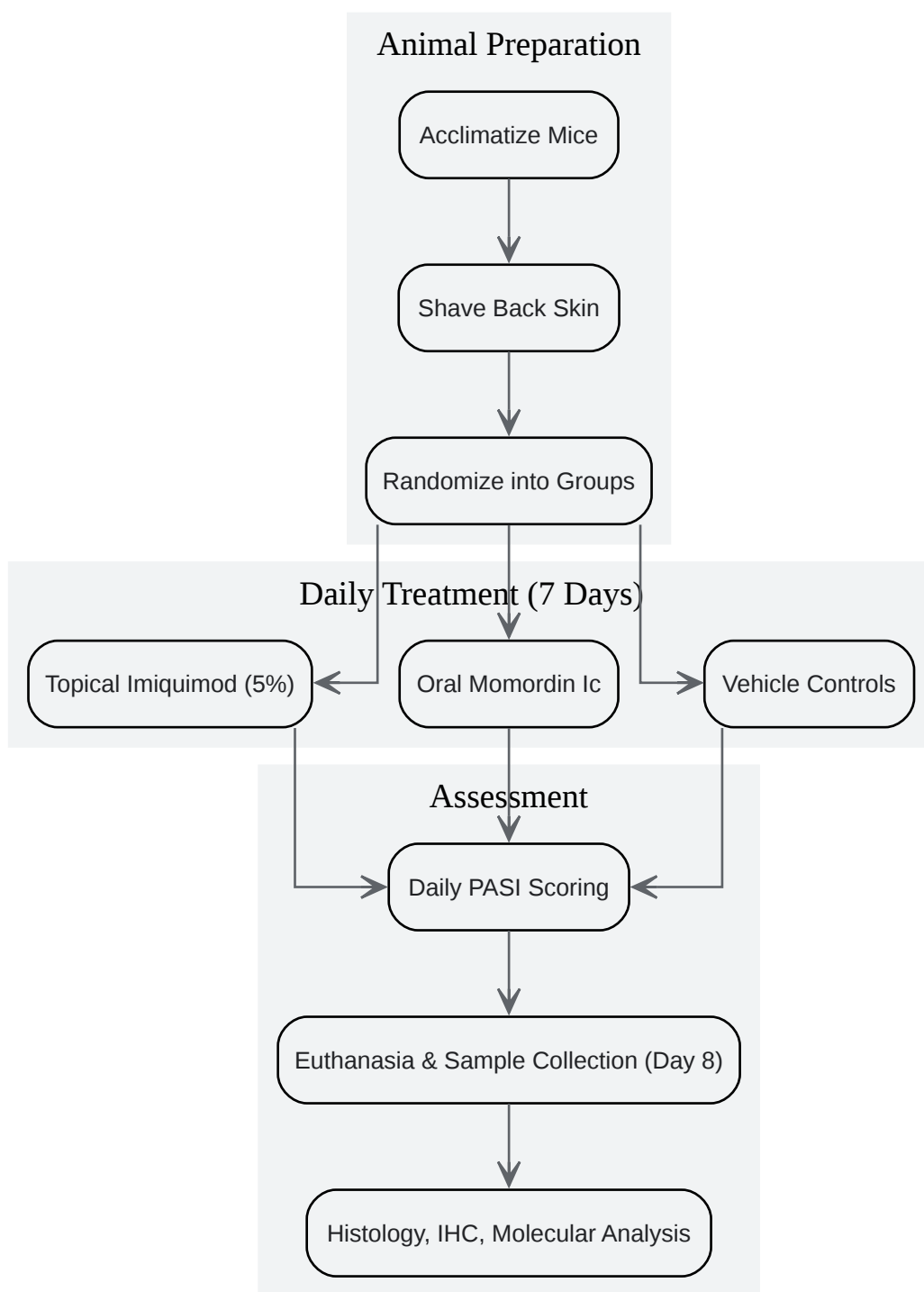
This protocol describes the induction of psoriasis-like skin inflammation in mice using imiquimod cream, a Toll-like receptor 7/8 agonist that activates the IL-23/IL-17 axis.

Materials:

- BALB/c or C57BL/6 mice (8-10 weeks old)
- Imiquimod cream (5%)
- Vehicle control cream (e.g., Vaseline Lanette cream)
- Electric clippers and shaver
- Momordin Ic
- Oral gavage needles

Procedure:

- Acclimatize mice for at least one week before the experiment.
- Anesthetize the mice and shave a designated area on their backs (e.g., 2.5 cm x 2 cm).
- On day 1, randomly divide the mice into control and experimental groups.
- Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back of the experimental group mice for 7 consecutive days.
- Apply an equivalent amount of vehicle cream to the control group mice.
- Administer Momordin Ic (e.g., 50 mg/kg and 150 mg/kg) or vehicle orally to the respective treatment groups daily for the 7-day period.
- Monitor the mice daily for signs of inflammation, including erythema, scaling, and skin thickness.
- Score the severity of the skin lesions using a modified Psoriasis Area and Severity Index (PASI).
- At the end of the experiment (day 8), euthanize the mice and collect skin tissue samples for histological analysis (H&E staining), immunohistochemistry (e.g., for Ki-67), and molecular analysis (e.g., qRT-PCR, Western blot, ELISA).



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Workflow for the Imiquimod-Induced Psoriasis Mouse Model.

In Vitro Psoriasis-Like Keratinocyte Model

This protocol details the establishment of a psoriasis-like cellular model using the human keratinocyte cell line HaCaT, stimulated with a cocktail of pro-inflammatory cytokines (M5).

Materials:

- HaCaT cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- M5 Cytokine Cocktail: IL-17A, IL-22, oncostatin M, IL-1 α , and TNF- α
- Momordin Ic
- MTT or CCK-8 assay kits
- Reagents for qRT-PCR and Western blotting

Procedure:

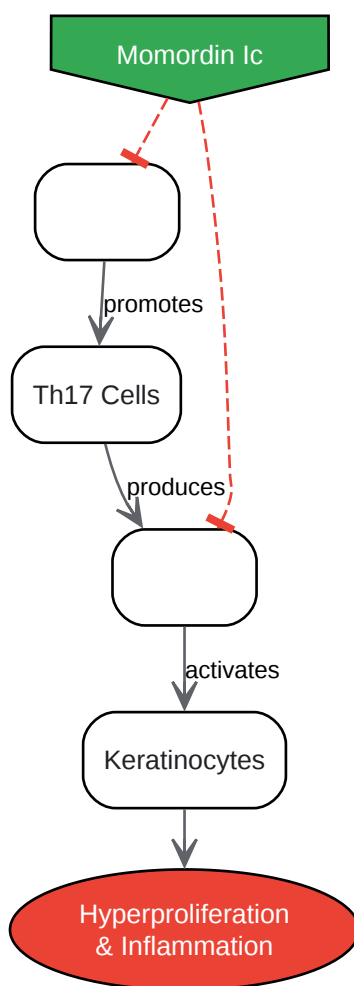
- Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Seed the HaCaT cells in appropriate culture plates (e.g., 96-well plates for proliferation assays, 6-well plates for molecular analysis).
- Once the cells reach 70-80% confluency, replace the medium with serum-free medium for 12-24 hours.
- Treat the cells with the M5 cytokine cocktail to induce a psoriasis-like inflammatory and proliferative state.
- Concurrently, treat the designated wells with various concentrations of Momordin Ic.

- Include appropriate controls (untreated cells, cells treated with M5 alone, cells treated with Momordin Ic alone).
- Incubate the cells for the desired time period (e.g., 24-48 hours).
- Assess cell proliferation using an MTT or CCK-8 assay according to the manufacturer's instructions.
- For molecular analysis, lyse the cells and extract RNA or protein.
- Analyze the expression of target genes (e.g., β -catenin, c-Myc) and proteins using qRT-PCR and Western blotting, respectively.

Signaling Pathways Modulated by Momordin Ic

Inhibition of the IL-23/IL-17 Axis

Momordin Ic has been shown to significantly inhibit the IL-23/IL-17 axis, which is a central inflammatory pathway in psoriasis. By downregulating this pathway, Momordin Ic reduces the production of pro-inflammatory cytokines and subsequent keratinocyte proliferation.

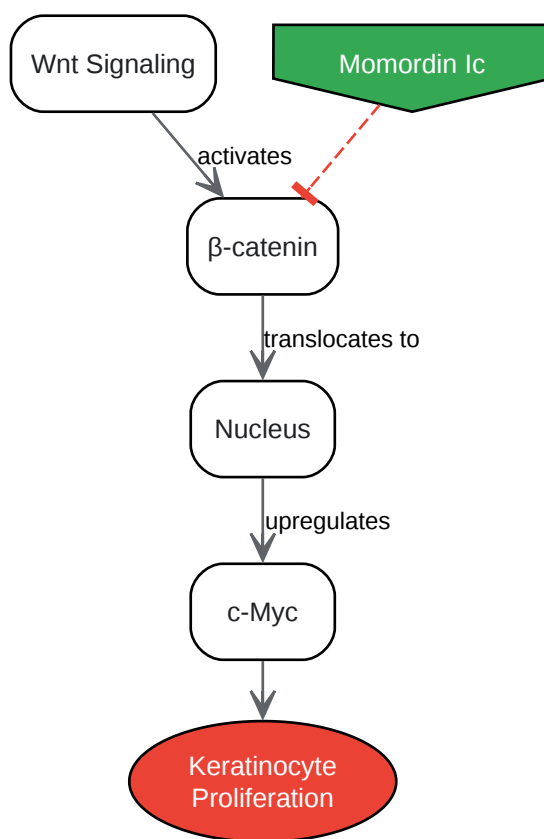


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Momordin Ic inhibits the IL-23/IL-17 signaling pathway.

Modulation of the Wnt/ β -catenin Pathway

The Wnt/ β -catenin signaling pathway is implicated in the hyperproliferation of keratinocytes in psoriasis. Momordin Ic inhibits this pathway, leading to a reduction in the expression of downstream targets like c-Myc and a decrease in keratinocyte proliferation.



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Momordin Ic inhibits the Wnt/β-catenin signaling pathway.

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